molecular formula C21H21N7O3 B6548611 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine CAS No. 946314-93-8

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine

Cat. No.: B6548611
CAS No.: 946314-93-8
M. Wt: 419.4 g/mol
InChI Key: TZTPWXXJUCMBDL-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core substituted with a 4-ethoxyphenyl group at position 3 and a piperazine moiety at position 5. The piperazine ring is further acylated with a furan-2-carbonyl group.

Key structural attributes:

  • 4-Ethoxyphenyl substituent: Enhances lipophilicity and may influence selectivity for receptor subtypes.
  • Furan-2-carbonyl-piperazine: Introduces hydrogen-bonding and dipole interactions, critical for ligand-receptor affinity.

Properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O3/c1-2-30-16-7-5-15(6-8-16)28-20-18(24-25-28)19(22-14-23-20)26-9-11-27(12-10-26)21(29)17-4-3-13-31-17/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTPWXXJUCMBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine is a heterocyclic compound belonging to the class of triazolopyrimidines. This class is known for its diverse biological activities, particularly in oncology and other therapeutic areas. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C23H29N9O
  • Molecular Weight : 447.54 g/mol
  • CAS Number : 1448694-02-7

Structure

The compound features a triazolo-pyrimidine core, which is often associated with significant biological activity due to its ability to interact with various enzymes and receptors.

Anticancer Properties

Research indicates that compounds within the triazolopyrimidine family exhibit potent anticancer activity. Specifically, studies have shown that these compounds can inhibit the activity of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).

  • Inhibition of Kinases : The compound has been observed to inhibit kinases that are crucial for cell signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : By increasing levels of reactive oxygen species (ROS), this compound activates pro-apoptotic pathways, effectively promoting cell death in cancerous cells.

Case Studies and Research Findings

  • EGFR Inhibition : A study revealed that derivatives of triazolopyrimidine showed IC50 values as low as 14.8 nM against EGFR, indicating strong inhibitory potential. The structure-activity relationship (SAR) highlighted that specific substituents on the phenyl ring significantly affect potency against various cancer cell lines (A549, H1975) .
  • Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

Comparative Analysis of Similar Compounds

Compound NameStructureIC50 (nM)Target
Compound 1Triazolo-pyrimidine derivative14.8EGFR
Compound 2Similar structure with different substituents26.2EGFR
Compound 3Another triazolo derivative5.67 ± 0.08 µMA549

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structural and functional differences between the target compound and its closest analogs from the evidence:

Compound Name Substituents Molecular Weight Key Pharmacological Notes Reference
Target Compound : 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(furan-2-carbonyl)piperazine 4-Ethoxyphenyl (C₆H₅-O-C₂H₅), Furan-2-carbonyl-piperazine ~478.5 (estimated) Hypothesized to modulate adenosine receptors based on structural similarity to BIIB014 . -
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone 4-Methoxyphenyl (C₆H₅-O-CH₃), 3-Methoxybenzoyl-piperazine 445.48 No explicit pharmacological data; structural focus on aryl methoxy groups .
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone 4-Ethoxyphenyl, Phenoxyethanone-piperazine ~453.5 (estimated) Similar core to target compound but lacks furan’s conjugated π-system .
BIIB014 (V2006) : 3-(4-Amino-3-methylbenzyl)-7-(2-furyl)-3H-triazolo[4,5-d]pyrimidine-5-amine 2-Furyl, 4-Amino-3-methylbenzyl 334.36 Adenosine A₂A receptor antagonist; advanced to clinical trials for Parkinson’s disease .
3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl-piperazine-carbonyl-chromen-2-one 4-Chlorophenyl, Coumarin-piperazine 487.90 Combines triazolopyrimidine with a chromenone moiety; potential kinase inhibition .

Structural and Functional Insights

Substituent Effects
  • Aryl Groups: Ethoxy vs. Halogenated Aromatics**: Compounds with 4-chlorophenyl () show higher molecular weights and altered electronic profiles, which may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Piperazine Modifications: Furan-2-carbonyl (target compound): The furan ring’s electron-rich nature contrasts with the methoxybenzene sulfonyl group in ’s analog, which is bulkier and more polar .
Pharmacological Implications
  • Adenosine Receptor Targeting: BIIB014 () and RG7774 () demonstrate that triazolopyrimidines with furyl or tert-butyl groups exhibit high selectivity for adenosine A₂A receptors. The target compound’s furan moiety may similarly engage these receptors .
  • Allosteric Modulation : highlights triazolopyrimidines as dual allosteric modulators and orthosteric agonists, suggesting the target compound could share this mechanism .

Q & A

Q. Q1. What are the standard synthetic protocols for synthesizing triazolopyrimidine derivatives like this compound?

Methodological Answer: The synthesis typically involves multi-step routes:

  • Core Formation : Cyclocondensation of substituted pyrimidines with triazole precursors under reflux conditions (e.g., ethanol/acetic acid, 80–100°C) to form the triazolopyrimidine core .
  • Piperazine Functionalization : Coupling the core with a piperazine derivative via nucleophilic aromatic substitution (DMF, 120°C, 12–24 hrs) .
  • Furanoyl Incorporation : Acylation using furan-2-carbonyl chloride in dichloromethane with a base like triethylamine .
    Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields during the final coupling step of the piperazine moiety?

Methodological Answer: Optimize reaction conditions:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
  • Catalysis : Introduce Pd/C (0.5–1 mol%) for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .
  • Temperature Control : Gradual heating (80–120°C) with microwave-assisted synthesis to reduce side-product formation .
    Contradictory data on yields (e.g., 27% vs. 86% in similar reactions) may stem from solvent purity or moisture sensitivity; rigorous drying of reagents is critical .

Basic Pharmacological Mechanisms

Q. Q3. What biological targets are associated with triazolopyrimidine derivatives?

Methodological Answer: These compounds often target:

  • Enzymes : Kinases (e.g., EGFR, VEGFR) and phosphodiesterases due to structural mimicry of ATP-binding domains .
  • Receptors : Serotonin (5-HT) and dopamine receptors via piperazine-mediated interactions .
    Assays : Use in vitro kinase inhibition assays (IC₅₀ determination) and receptor-binding studies (radioligand displacement) to validate activity .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4. How does the 4-ethoxyphenyl group influence bioactivity compared to other substituents?

Methodological Answer:

  • Electron-Donating Effects : The ethoxy group enhances π-π stacking in hydrophobic binding pockets (e.g., kinase active sites), increasing potency vs. methoxy or halogen variants .

  • Comparative Data :

    SubstituentTarget (IC₅₀)Bioactivity
    4-EthoxyEGFR: 12 nMAnticancer
    4-Fluoro5-HT₁A: 45 nMNeuroactive
    Data suggests ethoxy groups optimize kinase inhibition, while halogens favor receptor binding .

Physicochemical Properties

Q. Q5. What solvent systems are optimal for solubility testing of this compound?

Methodological Answer:

  • Primary Solvents : DMSO (stock solutions), ethanol, or acetonitrile for in vitro assays .
  • Aqueous Buffers : Use 0.1% Tween-80 in PBS (pH 7.4) to mimic physiological conditions .
    Advanced Tip : Predictive COSMO-RS modeling can estimate solubility in mixed solvents, reducing experimental trial-and-error .

Data Contradiction Analysis

Q. Q6. How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
  • Compound Purity : Validate via HPLC-MS; impurities >5% can skew results .
  • Control Benchmarks : Compare against reference inhibitors (e.g., imatinib for kinases) to calibrate activity .

Structural Characterization Challenges

Q. Q7. How to confirm regioselectivity in triazolopyrimidine ring formation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguity in triazole-pyrimidine fusion sites (e.g., [1,2,3] vs. [1,2,4] isomers) .
  • NOESY NMR : Detect spatial proximity between H-7 of pyrimidine and triazole protons .
  • DFT Calculations : Predict and compare NMR chemical shifts with experimental data .

Advanced Applications in Drug Discovery

Q. Q8. What strategies improve blood-brain barrier (BBB) penetration for neuroactive analogs?

Methodological Answer:

  • Lipophilicity Adjustment : Reduce logP from ~3.5 to 2.5 via introduction of polar groups (e.g., -OH, -CONH₂) .
  • P-Glycoprotein Inhibition : Co-administer with cyclosporine A to enhance CNS bioavailability .

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